molecular formula C8H6BrFO2 B1453816 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone CAS No. 393-62-4

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1453816
CAS No.: 393-62-4
M. Wt: 233.03 g/mol
InChI Key: OONDYRNMURZSPQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (CAS 393-62-4) is a complex organic compound of significant interest in chemical and pharmaceutical research . It is characterized by a phenyl ring substituted with bromo and fluoro groups at the 3 and 5 positions, respectively, along with a 2-hydroxyl group and an ethanone (keto) functional group . This specific arrangement of electron-withdrawing (bromine, fluorine) and electron-donating (hydroxyl) groups makes it a valuable and versatile building block for various chemical transformations . Its primary research application is as a key synthetic intermediate in the development of pharmaceuticals and other specialty chemicals . For instance, related ortho-bromophenol precursors are utilized in redox-neutral palladium-catalyzed C-H coupling reactions to construct valuable fused heterocycles, which are core structures in many active compounds . Furthermore, scientific literature indicates that such intermediates are instrumental in the synthesis of potential allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K), a target for the treatment of various diseases associated with PI3K modulation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONDYRNMURZSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation by Bromination of 5-Fluoro-2-hydroxyacetophenone

Conventional Bromination in Acetic Acid

The most direct and classical method involves bromination of 5-fluoro-2-hydroxyacetophenone using bromine or brominating agents in acetic acid solvent. This method is well-documented and yields 1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone by electrophilic aromatic substitution at the 3-position relative to the hydroxy group.

  • Reagents: 5-fluoro-2-hydroxyacetophenone, bromine or N-bromosuccinimide (NBS)
  • Solvent: Acetic acid (glacial)
  • Conditions: Typically carried out at room temperature or slightly elevated temperature (e.g., 40–90 °C)
  • Mechanism: Electrophilic bromination facilitated by the activating effect of the hydroxy group and directing influence of fluorine substituent
  • Yield: Moderate to high (often above 60%)
  • Reference: ChemicalBook reports this preparation by bromination in acetic acid with standard precautions for handling bromine.

Bromination Using N-Bromosuccinimide (NBS) Under Ultrasound Irradiation

A more environmentally friendly and efficient method involves the use of N-bromosuccinimide as a brominating agent under ultrasonic irradiation, which accelerates the reaction and improves yield.

  • Reagents: 5-fluoro-2-hydroxyacetophenone, NBS (1:1 molar ratio)
  • Solvent: Polyethylene glycol 400 (PEG-400) and water mixture (1:2 ratio)
  • Conditions: Ultrasonic irradiation at 18–25 kHz frequency, 300 W power, 80 °C, 15–20 minutes
  • Advantages: Mild reaction conditions, enhanced reaction rate, avoidance of hazardous solvents, high selectivity, and yields up to 94% reported for similar α-bromoacetophenones
  • Work-up: Extraction with dichloromethane, evaporation under reduced pressure
  • Analytical Data: Products characterized by IR, 1H NMR, 13C NMR, and mass spectrometry consistent with literature.
Table 1: Ultrasound-Mediated Bromination Reaction Conditions and Yields for α-Bromoacetophenones
Entry Substrate (Acetophenone Derivative) Solvent System Time (min) Yield (%) Notes
3a Acetophenone PEG-400/H2O (1:2) 17 87 Standard acetophenone
3f 5-Fluoroacetophenone PEG-400/H2O (1:2) 15 94 Fluoro-substituted derivative

Note: Although 3f is a fluorinated acetophenone, the method is directly applicable to 5-fluoro-2-hydroxyacetophenone substrates.

Alternative Synthetic Routes

Fries Rearrangement of 2-Bromo-4-fluorophenyl Acetate

Though less commonly reported for this exact compound, Fries rearrangement of appropriately substituted phenyl acetates with aluminum chloride can yield hydroxyacetophenone derivatives with halogen substituents.

  • Reagents: 2-bromo-4-fluorophenyl acetate, aluminum chloride
  • Conditions: Solvent-free or in nitrobenzene, heated at 120–150 °C
  • Yield: Moderate (40–60%)
  • Notes: This method is more common for chloro and bromo derivatives but can be adapted for fluoro substituents.

Grignard Reaction Approaches

Fluoro-substituted acetophenones can be synthesized by reacting fluorobenzonitriles with organomagnesium reagents, followed by further functionalization including bromination steps to introduce the bromo substituent.

  • Example: 2′-fluorobenzonitrile reacted with propylmagnesium chloride to form 2′-fluorobutyrophenone, which can then be brominated.
  • Yield: Variable, depending on subsequent steps
  • Reference: Reported in studies focusing on fluorinated acetophenone derivatives.

Analytical Characterization of the Product

  • Molecular Formula: C8H6BrFO2
  • Molecular Weight: 233.03 g/mol
  • Spectroscopic Data:
    • IR: Characteristic hydroxyl and carbonyl stretches
    • 1H NMR: Aromatic protons with splitting patterns influenced by fluorine coupling, methyl singlet at ~2.5 ppm
    • 13C NMR: Signals for carbonyl carbon (~190 ppm), aromatic carbons with fluorine coupling
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight.

Summary Table: Preparation Methods of this compound

Method Reagents Solvent Conditions Yield (%) Advantages References
Bromination in Acetic Acid 5-fluoro-2-hydroxyacetophenone, Br2 Acetic acid Room temp to 90 °C 60–70 Simple, classical method
NBS + Ultrasound Irradiation 5-fluoro-2-hydroxyacetophenone, NBS PEG-400 / Water (1:2) Ultrasonic, 80 °C, 15–20 min ~90–94 Green chemistry, fast, high yield
Fries Rearrangement 2-bromo-4-fluorophenyl acetate, AlCl3 None or nitrobenzene 120–150 °C 40–60 Alternative route, solvent-free
Grignard + Bromination Fluorobenzonitrile + Grignard reagent THF or similar Room temp to reflux Variable Versatile, allows further derivatization

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 393-62-4
  • Molecular Formula : C₈H₆BrFO₂
  • Molecular Weight : 233.03 g/mol
  • Melting Point : 97°C
  • Structure : Features a phenyl ring substituted with bromo (3-position), fluoro (5-position), hydroxyl (2-position), and an acetyl group (1-position) .

Positional Isomers

a) 1-(5-Bromo-2-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5)
  • Molecular Formula : C₈H₆BrFO₂ (identical to target compound) .
  • Melting Point : 86–87°C vs. 97°C for the target compound.
  • Key Difference : Bromo and fluoro substituents are positioned at 2- and 5-positions, respectively, altering molecular symmetry and intermolecular interactions .
b) 1-(5-Bromo-2-hydroxyphenyl)ethanone (CAS 1450-75-5)
  • Molecular Formula : C₈H₇BrO₂.
  • Key Difference : Lacks the fluoro substituent, reducing electronegativity and polarity .

Substituent Variations

a) 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone
  • Molecular Formula : C₈H₆BrClO₂.
  • Key Difference : Chloro replaces fluoro at the 5-position, increasing molecular weight (267.49 g/mol) and altering steric effects .
b) 1-(3-Bromo-5-methoxyphenyl)ethanone (CAS 1073642-71-3)
  • Molecular Formula : C₉H₉BrO₂.

Structural Analogs

a) 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-1-heptanone (CAS 2342-47-4)
  • Molecular Formula : C₁₃H₁₆BrFO₂.
b) Schiff Base Derivatives
  • Example: Schiff bases derived from 1-(5-chloro-2-hydroxyphenyl)ethanone exhibit antimicrobial activity and form stable metal complexes (e.g., Cr(III), Cu(II)) .
  • Implication : The target compound’s hydroxyl and halogen groups may similarly enable coordination chemistry or bioactive applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone 233.03 97 Br (3), F (5), OH (2)
1-(5-Bromo-2-fluoro-2-hydroxyphenyl)ethanone 233.04 86–87 Br (2), F (5), OH (2)
1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone 267.49 Not reported Br (3), Cl (5), OH (2)
1-(3-Bromo-5-methoxyphenyl)ethanone 229.07 Not reported Br (3), OCH₃ (5)

Biological Activity

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including halogen substitutions and a hydroxyl group, suggest diverse interactions with biological targets, making it a candidate for pharmacological applications.

Chemical Structure

The compound can be represented as follows:

C9H8BrFO\text{C}_9\text{H}_8\text{BrF}O

This structure includes:

  • A bromine atom at the 3-position.
  • A fluorine atom at the 5-position.
  • A hydroxyl group at the 2-position.

The biological activity of this compound is primarily influenced by its ability to interact with various enzymes and proteins. The hydroxyl group enhances binding affinity through hydrogen bonding, while the halogen atoms may facilitate interactions with hydrophobic regions of target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways related to disease processes. The specific mechanisms of inhibition and the enzymes affected are subjects of ongoing investigation. For instance, preliminary studies suggest its potential role in modulating enzyme activities linked to cancer and metabolic disorders.

Biological Activity Data

A summary of biological activities and findings related to this compound is presented in Table 1.

Activity Description Reference
Enzyme Inhibition Potential inhibitor of specific enzymes involved in metabolic pathways.
Antiproliferative Activity Exhibits growth inhibition in various cancer cell lines.
Binding Affinity Enhanced binding due to hydroxyl and halogen substituents.
Signal Transduction Modulation Influences pathways related to cell signaling and proliferation.

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound on cancer cell lines, significant growth inhibition was observed across multiple cell types. The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) lower than 0.01 µM in certain cases, indicating potent activity against cancer cells .

Case Study 2: Enzyme Interaction

Another investigation focused on the interactions between this compound and specific metabolic enzymes. The results indicated that it could effectively modulate enzyme activity, suggesting a potential role in therapeutic applications for metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Table 2 outlines key comparisons with related compounds.

Compound Key Features Biological Activity
1-(3-Bromo-4-fluorophenyl)ethanone Bromine at position 3, fluorine at position 4Moderate enzyme inhibition
1-(4-Fluorophenyl)ethanone No bromine substitutionLower antiproliferative activity
1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone Similar halogenated structureEnhanced interaction with biological targets

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?

A common approach involves Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. For example, bromination of fluorinated hydroxyacetophenone precursors using bromine in dichloromethane (DCM) at 25°C for 2 hours (similar to methods in ). Optimization may include adjusting stoichiometry (e.g., bromine as a limiting reagent) and solvent choice (polar aprotic solvents like NMP for improved solubility, as in ). Reaction monitoring via TLC or HPLC is critical to minimize over-halogenation.

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to Br and F).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (M.W. ~233.02 g/mol).
  • FT-IR : Peaks for hydroxyl (3200–3600 cm1^{-1}), carbonyl (~1680 cm1^{-1}), and C-Br (~560 cm1^{-1}) stretches (as in ).
  • XRD : Single-crystal X-ray diffraction with SHELX software () can resolve ambiguities in regiochemistry.

Q. What are the critical physicochemical properties relevant to experimental design?

  • Solubility : Limited solubility in water; prefers DCM, DMF, or THF ().
  • Stability : Sensitive to light and moisture; store under inert atmosphere ().
  • Melting Point : Likely >100°C (analogous bromo-fluoro acetophenones in have mp ~90–95°C).

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Density Functional Theory (DFT) calculations can map electron density to identify reactive sites (e.g., electrophilic carbonyl carbon or halogenated aromatic positions). HOMO-LUMO analysis ( ) quantifies charge transfer potential. For Suzuki-Miyaura coupling, assess Pd-catalyzed activation of the C-Br bond using parameters like Fukui indices. Molecular dynamics (MD) simulations ( ) model solvent effects on reaction kinetics.

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxicity)?

  • Dose-Response Analysis : Use IC50_{50} and CC50_{50} values to establish therapeutic indices.
  • Target-Specific Assays : Perform molecular docking (e.g., with PyRx or Discovery Studio) against proteins like tubulin () to differentiate binding modes.
  • Metabolic Profiling : ADMET predictions (Lipinski’s rule compliance, hepatotoxicity) via tools like SwissADME () clarify off-target effects.

Q. What strategies improve regioselectivity in synthesizing analogs for structure-activity relationship (SAR) studies?

  • Directed Ortho-Metalation : Use directing groups (e.g., hydroxyl) to position substituents ().
  • Protection/Deprotection : Temporarily block reactive hydroxyl groups with TBDMS or acetyl before halogenation ().
  • Parallel Synthesis : Employ combinatorial libraries with variable halogen (Cl, I) or substituent (methoxy, nitro) positions ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 2
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1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

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